2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dichlorophenyl)acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dichlorophenyl)acetamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dichlorophenyl)acetamide typically involves the reaction of 4-chloro-3,5-dimethylphenol with 3,4-dichloroaniline in the presence of an acylating agent such as acetyl chloride. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the chlorine atoms or the amide group, potentially yielding amines or other reduced products.
Substitution: The aromatic rings in the compound are likely to undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dichlorophenyl)acetamide may have applications in several scientific fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(3,4-dichlorophenyl)acetamide
- 2-(4-bromo-3,5-dimethylphenoxy)-N-(3,4-dichlorophenyl)acetamide
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-difluorophenyl)acetamide
Uniqueness
The uniqueness of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dichlorophenyl)acetamide lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H14Cl3NO2 |
---|---|
Molecular Weight |
358.6 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H14Cl3NO2/c1-9-5-12(6-10(2)16(9)19)22-8-15(21)20-11-3-4-13(17)14(18)7-11/h3-7H,8H2,1-2H3,(H,20,21) |
InChI Key |
RHNVRQMCUNINKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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